3,5-Dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid
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Overview
Description
3,5-Dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid is an organic compound with the molecular formula C15H9Br2N3O5S This compound is characterized by the presence of bromine, nitro, and carbamothioylamino groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 2-aminobenzoic acid to introduce bromine atoms at the 3 and 5 positions. This is followed by the introduction of the nitrobenzoyl group through an acylation reaction. The final step involves the formation of the carbamothioylamino group through a thiourea-based reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of specific catalysts, controlled temperatures, and reaction times to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The carbamothioylamino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3,5-Dibromo-2-[(3-aminobenzoyl)carbamothioylamino]benzoic acid.
Scientific Research Applications
3,5-Dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamothioylamino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-2-hydroxybenzoic acid: Similar in structure but lacks the nitro and carbamothioylamino groups.
3,5-Dibromo-4-nitrosobenzenesulfonic acid: Contains a nitroso group instead of a nitro group and a sulfonic acid group instead of a benzoic acid group.
Uniqueness
The presence of both nitro and carbamothioylamino groups in 3,5-Dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid makes it unique compared to other similar compounds
Properties
CAS No. |
530127-30-1 |
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Molecular Formula |
C15H9Br2N3O5S |
Molecular Weight |
503.1 g/mol |
IUPAC Name |
3,5-dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H9Br2N3O5S/c16-8-5-10(14(22)23)12(11(17)6-8)18-15(26)19-13(21)7-2-1-3-9(4-7)20(24)25/h1-6H,(H,22,23)(H2,18,19,21,26) |
InChI Key |
JSLXNCXVGKWVAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O |
Origin of Product |
United States |
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